Carbovir

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

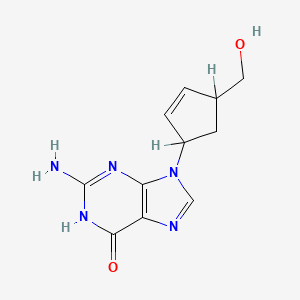

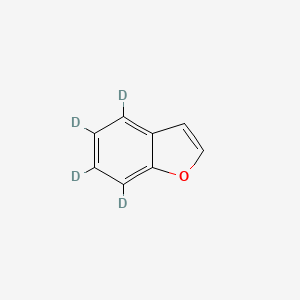

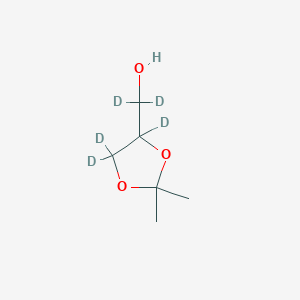

Carbovir is a carbocyclic nucleoside analog known for its potent antiviral properties, particularly against the human immunodeficiency virus (HIV). It is the carbocyclic analog of 2’,3’-dideoxy-2’,3’-didehydroguanosine and has shown significant efficacy in inhibiting HIV replication in vitro .

Aplicaciones Científicas De Investigación

Carbovir has been extensively studied for its antiviral properties, particularly against HIV . It has shown promise in inhibiting the replication of the virus by targeting viral polymerase and causing chain termination . Additionally, this compound’s unique structure has made it a valuable compound in the study of nucleoside analogs and their potential therapeutic applications .

Mecanismo De Acción

Target of Action

Carbovir, also known as Abacavir, is a potent antiviral agent primarily used in the treatment of HIV . The primary target of this compound is the HIV-1 reverse transcriptase , an enzyme that plays a crucial role in the replication of the HIV virus .

Mode of Action

This compound is a synthetic carbocyclic nucleoside analogue . Once inside the cell, it is metabolized to its active form, This compound triphosphate (CBV-TP) . CBV-TP competes with the natural substrate, deoxyguanosine-5’-triphosphate (dGTP), for incorporation into the viral DNA . Once incorporated, it acts as a chain terminator, preventing the addition of further nucleotides and thus halting the replication of the viral DNA .

Biochemical Pathways

This compound’s active metabolite, CBV-TP, inhibits the reverse transcriptase enzyme, which is essential for the replication of the HIV virus . By blocking this enzyme, this compound disrupts the viral life cycle and prevents the virus from multiplying .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . After administration, this compound is rapidly metabolized to CBV-TP, with a terminal elimination half-life of 21.4 minutes . The total body clearance was found to be 55.2 ml/min per kg, which is within the range of hepatic blood flow . The volume of distribution at steady state was 1,123 ml/kg . The oral bioavailability of this compound was found to be 0.101 .

Result of Action

The incorporation of this compound into the viral DNA results in the termination of the DNA chain, thereby inhibiting the replication of the HIV virus . This leads to a decrease in viral load and retards or prevents the damage to the immune system .

Análisis Bioquímico

Biochemical Properties

Carbovir interacts with various enzymes and proteins within the cell. It is primarily metabolized by cytosolic alcohol dehydrogenase (ADH) and uridine diphosphate glucuronosyltransferase (UGT) enzymes . The product of this metabolism, CBV-TP, inhibits the HIV reverse transcriptase, an enzyme crucial for the replication of HIV .

Cellular Effects

This compound has significant effects on cellular processes. It specifically inhibits the incorporation of nucleic acid precursors into DNA but does not affect the incorporation of radiolabeled precursors into RNA or protein . This suggests that the cytotoxicity of this compound is due to the inhibition of DNA synthesis .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its active metabolite, CBV-TP. This metabolite inhibits HIV reverse transcriptase, thereby preventing the replication of the virus . Additionally, this compound does not affect the metabolism of other antiretroviral drugs, such as AZT .

Temporal Effects in Laboratory Settings

The half-life of CBV-TP in cells is approximately 2.5 hours, similar to that of the 5’-triphosphate of zidovudine (AZT). Unlike the levels of the 5’-triphosphate of AZT, CBV-TP levels decline without evidence of a plateau . This suggests that the effects of this compound may change over time in laboratory settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized to CBV-TP by ADH and UGT enzymes . There is no evidence of the degradation of this compound by purine nucleoside phosphorylase .

Transport and Distribution

This compound is distributed to extravascular spaces, suggesting that it is transported within cells and tissues . The binding to plasma proteins is about 50% and is independent of the plasma this compound concentration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Carbovir can be synthesized through various routes. One notable method involves the stereospecific opening of chiral cyclopentene epoxides by substituted purines . Another approach includes the ring-closing metathesis reaction, which has facilitated the synthesis of carbasugars on a preparative scale .

Industrial Production Methods: Industrial production of this compound often involves the use of whole cell catalysts for the resolution of intermediates, ensuring high optical purity . The process is designed to be scalable and efficient, making it suitable for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: Carbovir undergoes various chemical reactions, including phosphorylation, which is crucial for its antiviral activity . The compound can be phosphorylated by cellular enzymes to form its active triphosphate derivative .

Common Reagents and Conditions: Phosphorylation reactions typically involve reagents such as phosphorus oxychloride and enzymes like nucleoside-diphosphate kinase . The reaction conditions often include specific pH levels and the presence of cofactors to facilitate the enzymatic activity.

Major Products: The primary product of this compound’s phosphorylation is this compound triphosphate, which is the active form that inhibits viral replication .

Comparación Con Compuestos Similares

- Abacavir

- Stavudine

- Zidovudine

Comparison: Carbovir is unique among its analogs due to its carbocyclic structure, which provides stability under acidic conditions and resistance to metabolic enzymes . While abacavir, a related compound, is widely used in clinical settings, this compound’s clinical use has been limited due to its cytotoxicity and poor oral bioavailability . its potent antiviral activity makes it a valuable compound for research and potential therapeutic development.

Propiedades

Número CAS |

118353-05-2 |

|---|---|

Fórmula molecular |

C11H13N5O2 |

Peso molecular |

247.25 g/mol |

Nombre IUPAC |

2-amino-9-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-1H-purin-6-one |

InChI |

InChI=1S/C11H13N5O2/c12-11-14-9-8(10(18)15-11)13-5-16(9)7-2-1-6(3-7)4-17/h1-2,5-7,17H,3-4H2,(H3,12,14,15,18)/t6-,7+/m0/s1 |

Clave InChI |

XSSYCIGJYCVRRK-NKWVEPMBSA-N |

SMILES |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

SMILES isomérico |

C1[C@H](C=C[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO |

SMILES canónico |

C1C(C=CC1N2C=NC3=C2N=C(NC3=O)N)CO |

Sinónimos |

rel-2-Amino-1,9-dihydro-9-[(1R,4S)-4-(hydroxymethyl)-2-cyclopenten-1-yl]-6H-purin-6-one; (+/-)-Carbovir; cis-Carbovir; GR 90352X; NSC 614846; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Hydroxy-1-methyl-7-phenoxy-3-isoquinolinyl)carbonyl]glycine-d3](/img/new.no-structure.jpg)

![Methyl (2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-phenylmethoxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate](/img/structure/B1146904.png)